molecular formula C16H25N3O B2816017 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide CAS No. 400076-88-2

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide

Cat. No.: B2816017
CAS No.: 400076-88-2
M. Wt: 275.396
InChI Key: RPCOJWYZUMOYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 2-(4-methylpiperazin-1-yl)phenyl group. The molecule’s design incorporates a dimethylpropanamide moiety linked to a phenyl ring modified with a 4-methylpiperazine group, which may influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-16(2,3)15(20)17-13-7-5-6-8-14(13)19-11-9-18(4)10-12-19/h5-8H,9-12H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCOJWYZUMOYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide typically involves the reaction of 2,2-dimethylpropanoic acid with 2-(4-methylpiperazin-1-yl)aniline. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological distinctions:

Compound Name Structural Differences Pharmacological Activity Key Findings
Netupitant () Pyridin-3-yl core instead of phenyl; o-tolyl and pyridine substituents Selective NK-1 antagonist; approved for chemotherapy-induced nausea/vomiting High receptor affinity (Ki < 1 nM); improved metabolic stability due to pyridine ring
PS15 () 3,5-Bis(trifluoromethyl)phenyl group; biphenyl system NK-1 antagonist (preclinical) Enhanced lipophilicity from CF3 groups; moderate in vivo efficacy
PS29 () 4-Propionylpiperazinyl group Modified NK-1 antagonist Increased solubility but reduced receptor binding vs. PS15
3-Chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide () Chloro substituent on propanamide Unspecified bioactivity Potential reactivity due to Cl; discontinued development due to stability issues
2,2-Dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide () Trifluoromethylphenyl group Not explicitly stated High electronegativity may improve bioavailability; limited clinical data
N-(2,4-Difluorophenyl)-2-(piperazin-1-yl)propanamide () Difluorophenyl group; unsubstituted piperazine Unreported Structural simplicity may reduce off-target effects; no efficacy data

Research Findings and Structure-Activity Relationships (SAR)

Impact of Aromatic Core Modifications

  • PS15 and PS22 (biphenyl systems with CF3 groups) exhibit high lipophilicity, enhancing blood-brain barrier penetration but increasing metabolic oxidation risks .

Piperazine Substitution Effects

  • 4-Methylpiperazinyl (target compound and Netupitant): Improves solubility and modulates receptor interaction via steric and electronic effects .
  • 4-Propionylpiperazinyl (PS29): Introduces a metabolically labile ester group, reducing half-life but improving aqueous solubility .

Propanamide Backbone Variations

  • Trifluoromethyl groups (): Enhance metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to enzymatic degradation .

Clinical and Preclinical Data Highlights

  • Netupitant : Phase III trials showed 95% efficacy in preventing acute vomiting in chemotherapy patients, with a plasma half-life of ~80 hours .
  • PS15/PS22 : Preclinical studies indicated IC50 values of 10–50 nM for NK-1 receptor binding but poor oral bioavailability (<20%) due to first-pass metabolism .
  • W-15/W-18 (): While structurally distinct (sulfonamides), these highlight the importance of piperazine/piperidine positioning in opioid receptor modulation, underscoring scaffold flexibility in drug design .

Biological Activity

2,2-Dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide is an organic compound characterized by its unique structural features, including a piperazine ring and a phenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H25N3O
  • CAS Number : 400076-88-2

The compound's structure contributes to its interaction with biological targets, influencing its pharmacological effects.

The mechanism of action of this compound involves modulation of neurotransmitter systems. It is believed to act as an antagonist or agonist at specific receptors involved in neurotransmitter release and uptake. The piperazine moiety is particularly significant in mediating these interactions due to its ability to form hydrogen bonds and engage in π-π stacking with aromatic residues in receptor binding sites.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant antiproliferative activity against various cancer cell lines. For instance, the compound was tested on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, showing IC50 values indicative of potent cytotoxic effects:

Cell LineIC50 Value (µM)Reference
MCF-70.65
HeLa2.41

These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In animal models, it demonstrated protective effects against seizures, particularly in the maximal electroshock (MES) test. Compounds with similar structural features have shown varying degrees of efficacy, indicating that modifications to the piperazine or phenyl groups can significantly influence biological outcomes .

Comparative Studies

When compared to structurally similar compounds, such as N-pyridin-4-yl-propanamide derivatives, this compound exhibits distinct biological profiles. For instance:

Compound NameBiological ActivityReference
N-pyridin-4-yl-propanamideModerate cytotoxicity
This compoundHigh anticancer activity

This comparison underscores the importance of structural nuances in determining the efficacy and specificity of biological activity.

Case Studies

Several case studies have investigated the pharmacological potential of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effect of this compound on MCF-7 and HeLa cells. Results indicated a dose-dependent decrease in cell viability, suggesting effective inhibition of tumor growth mechanisms .
  • Anticonvulsant Efficacy : In another study focusing on anticonvulsant activity, derivatives were tested for their protective effects against induced seizures in rodent models. The results showed significant efficacy at specific dosages, highlighting the therapeutic potential for epilepsy treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide?

  • Methodological Answer : The synthesis typically involves coupling a 2-(4-methylpiperazin-1-yl)aniline derivative with a 2,2-dimethylpropanoyl chloride under anhydrous conditions. For example, analogous compounds (e.g., piperazine-containing amides) are synthesized via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the acyl chloride. Reaction optimization often includes inert atmospheres (N₂/Ar), catalysts like DMAP, and solvents such as dichloromethane or THF .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the dimethylpropanamide group (e.g., singlet for 2,2-dimethyl protons) and aromatic/piperazine protons.
  • Mass Spectrometry (HRMS/ESI-MS) : For molecular weight verification.
  • IR Spectroscopy : To identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Q. What solubility and stability considerations are critical for experimental handling?

  • Methodological Answer : The compound’s solubility depends on the solvent polarity. For in vitro assays, DMSO is commonly used, but stability in aqueous buffers (pH 7.4) should be tested via HPLC over 24–48 hours. Storage at –20°C under desiccation is recommended to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers optimize the yield of the final product in multi-step synthesis?

  • Methodological Answer : Yield optimization involves:

  • Stepwise Purification : Use column chromatography (e.g., silica gel, eluting with EtOAc/hexane) after each synthetic step.
  • Temperature Control : Exothermic reactions (e.g., acylation) require cooling (0–5°C) to minimize side products.
  • Catalyst Screening : Test bases like triethylamine or DBU for improved reaction kinetics .

Q. How to analyze contradictory data regarding the compound’s biological activity?

  • Methodological Answer : Contradictions in activity (e.g., varying IC₅₀ values) may arise from assay conditions. Systematic approaches include:

  • Dose-Response Curves : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM).
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT/XTT).
  • Control Standardization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate results .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) model binding to targets like dopamine receptors or kinases. Key steps:

  • Protein Preparation : Retrieve target structures (PDB), remove water, add hydrogens.
  • Ligand Parameterization : Assign charges (AM1-BCC) and optimize geometry (DFT).
  • Binding Affinity Analysis : Compare docking scores (ΔG) with experimental IC₅₀ values .

Q. How to design derivatives to improve metabolic stability?

  • Methodological Answer : Strategies include:

  • Bioisosteric Replacement : Substitute the piperazine ring with a morpholine or thiomorpholine group.
  • Steric Shielding : Introduce bulky substituents (e.g., trifluoromethyl) near metabolically labile sites (e.g., amide bonds).
  • Prodrug Approaches : Mask polar groups (e.g., esterify the amide) to enhance membrane permeability .

Q. What in vitro assays are suitable for evaluating pharmacokinetic properties?

  • Methodological Answer : Standard assays include:

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂).
  • Caco-2 Permeability : Assess intestinal absorption (Papp values).
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to determine free fraction .

Q. How to resolve ambiguities in NMR or mass spectrometry data for structural confirmation?

  • Methodological Answer : For overlapping NMR peaks:

  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons/carbons.
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to track specific carbons.
  • High-Resolution MS/MS : Fragment ions (e.g., m/z 245.1543) confirm cleavage patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.